molecular formula C14H16O2 B14768083 tert-Butyl 3-ethynyl-2-methylbenzoate

tert-Butyl 3-ethynyl-2-methylbenzoate

Cat. No.: B14768083
M. Wt: 216.27 g/mol
InChI Key: UCZXUMJSFXXDAS-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynyl-2-methylbenzoate is a synthetic aromatic ester featuring a tert-butyl ester group, a methyl substituent at the 2-position, and an ethynyl (acetylene) moiety at the 3-position of the benzene ring. The tert-butyl group enhances steric protection, increasing stability against hydrolysis and oxidative conditions compared to smaller alkyl esters (e.g., methyl or ethyl). The ethynyl group introduces reactivity for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in pharmaceutical and materials science research for bioconjugation or polymer synthesis. Its molecular formula is $ \text{C}{14}\text{H}{16}\text{O}_2 $, with a molecular weight of 216.28 g/mol.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 3-ethynyl-2-methylbenzoate

InChI

InChI=1S/C14H16O2/c1-6-11-8-7-9-12(10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3

InChI Key

UCZXUMJSFXXDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-ethynyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethynyl-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the smooth oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to substitute the tert-butyl group.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-ethynyl-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 3-ethynyl-2-methylbenzoate exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, the ethynyl group can participate in nucleophilic addition reactions, while the tert-butyl group can provide steric hindrance, affecting the reactivity of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl Esters with Varied Aromatic Substituents

  • tert-Butyl 2-methylbenzoate: Lacks the ethynyl group, reducing its utility in click chemistry.

Ethynyl-Substituted Aromatic Esters

  • Methyl 3-ethynyl-2-methylbenzoate : The methyl ester group is more labile than tert-butyl, making it less stable under basic or nucleophilic conditions. However, it may be preferred for transient protection in synthetic pathways.
  • Ethyl 3-ethynyl-4-methylbenzoate: Positional isomerism (4-methyl vs.

Non-Ester tert-Butyl Derivatives

  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) : While structurally distinct (carbamate vs. ester), this compound shares the tert-butyl group’s protective role. The Boc group shields amines, whereas the tert-butyl ester protects carboxylic acids. The PEG chain in Boc-NH-PEG3 enhances solubility in polar solvents, a feature absent in tert-butyl benzoates.

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Stability (pH 7.4, 25°C)
tert-Butyl 3-ethynyl-2-methylbenzoate 216.28 Moderate (DMSO, THF) >48 hours
Methyl 3-ethynyl-2-methylbenzoate 174.20 High (MeOH, EtOH) <12 hours
Boc-NH-PEG3 279.33 High (Water, DMF) >72 hours

Table 2: Reactivity in Click Chemistry (CuAAC)

Compound Reaction Rate (k, M$^{-1}$s$^{-1}$) Yield (%)
This compound 0.45 92
tert-Butyl 3-ethynylbenzoate 0.51 88
Phenylacetylene 0.62 95

Discussion of Structural and Functional Differences

  • Steric Effects: The 2-methyl group in this compound hinders nucleophilic attack on the ester, enhancing stability over non-methylated analogues.
  • Electronic Effects : The electron-withdrawing ethynyl group slightly deactivates the benzene ring, directing electrophilic substitutions to the 5- or 6-position.
  • Applications : Unlike Boc-protected amines (e.g., Boc-NH-PEG3) , which are used in peptide synthesis, tert-butyl benzoates are employed in polymer crosslinking or prodrug design due to their hydrolytic stability and click-compatible ethynyl groups.

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